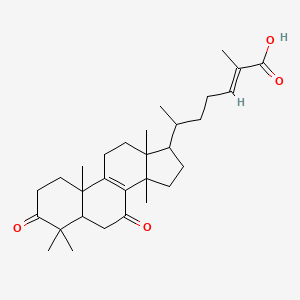

Acide ganodérique DM

Vue d'ensemble

Description

Ce composé est connu pour ses diverses activités pharmacologiques, notamment ses effets anti-androgènes, anti-prolifératifs et inhibiteurs de l'ostéoclastogenèse . Il s'agit d'un triterpénoïde de type lanostane fortement oxygéné, qui contribue à ses propriétés médicinales significatives.

Applications De Recherche Scientifique

L'acide ganodérique DM a une large gamme d'applications en recherche scientifique dans divers domaines :

Chimie : Il sert de composé précieux pour étudier les relations structure-activité des triterpénoïdes et développer de nouvelles méthodologies de synthèse.

Biologie : L'this compound est utilisé pour étudier ses effets sur les processus cellulaires, notamment l'apoptose, la régulation du cycle cellulaire et la différenciation.

Médecine : Le composé s'est révélé prometteur dans le traitement de diverses maladies, telles que le cancer, l'ostéoporose et la polyarthrite rhumatoïde, en raison de ses propriétés anti-prolifératives et inhibitrices de l'ostéoclastogenèse

Industrie : L'this compound est utilisé dans le développement de nutraceutiques et d'aliments fonctionnels, en tirant parti de ses effets bénéfiques pour la santé.

5. Mécanisme d'action

L'this compound exerce ses effets par le biais de multiples cibles moléculaires et voies. Il a été démontré qu'il se lie à la tubuline, affectant l'assemblage des polymères de tubuline et perturbant la dynamique des microtubules . Cette action est similaire à celle de la vinblastine, un agent anticancéreux bien connu. De plus, l'this compound induit l'apoptose dans les cellules cancéreuses en régulant diverses voies de signalisation, notamment la voie MAPK et l'activation des caspases .

Mécanisme D'action

Target of Action

Ganoderic acid DM, a representative triterpenoid isolated from Ganoderma lucidum, has been found to interact with tubulin , a protein that plays a crucial role in cell division . This interaction is significant as it can influence the process of cell division, which is a key factor in the growth and proliferation of cells.

Mode of Action

The interaction of Ganoderic acid DM with tubulin affects the assembly of tubulin polymers . This disruption in the assembly process can lead to changes in cell division, potentially leading to cytotoxic effects. The carbonyl group at C-3 of Ganoderic acid DM is essential for this cytotoxicity .

Biochemical Pathways

Ganoderic acid DM is a product of the mevalonate pathway . This pathway begins with acetyl-coenzyme A (Acetyl-CoA), which is condensed by acetyl-CoA acetyltransferase (AACT) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced by 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) to produce mevalonate . This pathway is crucial for the biosynthesis of terpenoids, including Ganoderic acid DM.

Pharmacokinetics

It’s known that ganoderic acids are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application . More research is needed to fully understand the ADME properties of Ganoderic acid DM and their impact on its bioavailability.

Result of Action

Ganoderic acid DM exhibits various biological activities. It has been found to have effects in hematological malignancies, involving the stimulation of immune response, macrophage-like differentiation, activation of the MAP-K pathway, an IL3-dependent cytotoxic action, induction of cytoprotective autophagy, and induction of apoptosis .

Action Environment

The biosynthesis of Ganoderic acid DM can be influenced by various environmental factors, including nutritional conditions, physical means, and single chemical or biological signals . Different signaling molecules such as ROS, Ca 2+, NO, H 2 S, cAMP, etc., are involved in Ganoderic acid DM biosynthesis regulation in response to these environmental factors . These signaling molecules can interact differently under different environmental stress, demonstrating the complexity of the signaling regulatory networks .

Analyse Biochimique

Biochemical Properties

Ganoderic acid DM interacts with various biomolecules in biochemical reactions. It is a product of the mevalonate pathway, which involves enzymes such as acetyl-CoA acetyltransferase and 3-hydroxy-3-methylglutaryl CoA reductase . The carbonyl group at C-3 of Ganoderic acid DM is essential for its cytotoxicity .

Cellular Effects

Ganoderic acid DM has significant effects on various types of cells. It induces DNA damage, cell cycle arrest, and apoptosis in human breast cancer cells . It also inhibits osteoclastogenesis . Furthermore, it regulates the production of cytokines such as interleukins, tumor necrosis factor α (TNFα), interferon (IFN), and nitric oxide (NO) .

Molecular Mechanism

Ganoderic acid DM exerts its effects at the molecular level through various mechanisms. It binds specifically to tubulin, a protein involved in cell structure and function . This binding affects the assembly of tubulin polymers . Ganoderic acid DM also influences the expression of proteins like Bax and suppresses the expression of MMP-9, p-P13K, p-AKT, p-mTOR, and Wnt-2 .

Temporal Effects in Laboratory Settings

The effects of Ganoderic acid DM change over time in laboratory settings. For instance, it has been observed that Ganoderic acid DM can induce changes in cell proliferation and tumor volume over a period of weeks .

Dosage Effects in Animal Models

The effects of Ganoderic acid DM vary with different dosages in animal models. For example, in a study involving mice with implanted murine melanoma B16 cells, Ganoderic acid DM effectively inhibited tumor growth when administered at a dosage of 100 mg/kg body weight per day .

Metabolic Pathways

Ganoderic acid DM is involved in the mevalonate pathway, a key metabolic pathway for the biosynthesis of terpenoids . It interacts with enzymes such as acetyl-CoA acetyltransferase and 3-hydroxy-3-methylglutaryl CoA reductase in this pathway .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide ganodérique DM peut être synthétisé par des méthodes biotechnologiques impliquant l'expression de gènes du cytochrome P450 de Ganoderma lucidum dans Saccharomyces cerevisiae. Cette méthode permet la production d'acides ganodériques dans un hôte hétérologue, surmontant les défis du faible rendement et de la croissance lente associés à Ganoderma lucidum . Le processus implique l'oxydation de l'acide 3-hydroxy-lanosta-8,24-diène-26-oïque pour produire des acides ganodériques.

Méthodes de production industrielle : La production industrielle d'this compound implique généralement la culture de Ganoderma lucidum dans des conditions contrôlées. Le champignon est cultivé sur divers substrats, et les triterpénoïdes sont extraits à l'aide de solvants organiques tels que l'éthanol et le chloroforme. Les extraits sont ensuite purifiés par des techniques chromatographiques pour isoler l'this compound .

Analyse Des Réactions Chimiques

Types de réactions : L'acide ganodérique DM subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés pharmacologiques.

Réactifs et conditions communs :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour oxyder l'this compound.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour réduire des groupes fonctionnels spécifiques au sein de la molécule.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que des amines ou des thiols en conditions basiques.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés de l'this compound, qui peuvent présenter des activités biologiques améliorées ou modifiées .

Comparaison Avec Des Composés Similaires

L'acide ganodérique DM fait partie d'une grande famille d'acides ganodériques, qui comprend des composés tels que l'acide ganodérique A, l'acide ganodérique B et l'acide ganodérique C. Ces composés partagent une structure triterpénoïde de type lanostane similaire, mais diffèrent par leurs groupes fonctionnels et leurs activités biologiques . Comparé à ses analogues, l'this compound est unique en raison de sa puissante activité inhibitrice de l'ostéoclastogenèse et de sa capacité à induire l'apoptose dans les cellules cancéreuses à des concentrations plus faibles .

Composés similaires :

- Acide ganodérique A

- Acide ganodérique B

- Acide ganodérique C

- Méthyl this compound

- 7-oxo-méthyl acide ganodérique Z

L'this compound se démarque parmi ces composés pour ses propriétés pharmacologiques spécifiques et ses applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)20-11-16-30(7)25-21(12-15-29(20,30)6)28(5)14-13-24(32)27(3,4)23(28)17-22(25)31/h10,18,20,23H,8-9,11-17H2,1-7H3,(H,33,34)/b19-10+/t18-,20-,23+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKZZRIVAYGFSF-PIPDTRPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316309 | |

| Record name | Ganoderic acid DM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173075-45-1 | |

| Record name | Ganoderic acid DM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173075-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid DM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.